2-(4-Nitrophenyl)ethane-1-thiol
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Overview
Description
2-(4-Nitrophenyl)ethane-1-thiol is an organic compound characterized by the presence of a nitrophenyl group attached to an ethane-1-thiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)ethane-1-thiol typically involves the reaction of 4-nitrobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-(4-Aminophenyl)ethane-1-thiol.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)ethane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
2-(4-Nitrophenyl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
4-Nitrothiophenol: Contains a nitro group and a thiol group but lacks the ethane linkage.
4-Nitrobenzyl chloride: Precursor in the synthesis of 2-(4-Nitrophenyl)ethane-1-thiol
Uniqueness: Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-(4-nitrophenyl)ethanethiol |
InChI |
InChI=1S/C8H9NO2S/c10-9(11)8-3-1-7(2-4-8)5-6-12/h1-4,12H,5-6H2 |
InChI Key |
KVLMFNMBVCSSQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCS)[N+](=O)[O-] |
Origin of Product |
United States |
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